molecular formula C14H16O5 B1588968 4-(4-prop-2-enoyloxybutoxy)benzoic Acid CAS No. 69260-42-0

4-(4-prop-2-enoyloxybutoxy)benzoic Acid

Cat. No. B1588968
CAS RN: 69260-42-0
M. Wt: 264.27 g/mol
InChI Key: ZBWYHNHRVUSVNU-UHFFFAOYSA-N
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Description

“4-(4-prop-2-enoyloxybutoxy)benzoic Acid” is a compound with various properties and potential applications in scientific research and industry. It has a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol .


Molecular Structure Analysis

The molecular structure of “4-(4-prop-2-enoyloxybutoxy)benzoic Acid” consists of a carboxyl group attached to a benzene ring . The canonical SMILES representation is C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-prop-2-enoyloxybutoxy)benzoic Acid” are not detailed in the retrieved sources, benzoic acid, a related compound, is known to react with hydroxyl radicals . It’s also known that carboxylic acids can be converted into various derivatives, including acid chlorides, anhydrides, and esters .

Scientific Research Applications

Benzoic Acid Derivatives in Foods and Additives

Benzoic acid and its derivatives, including salts, alkyl esters, and related benzenic compounds, are extensively used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use has made these compounds prevalent in the environment, found in water, soil, and air, leading to high and common human exposure. The review by del Olmo, Calzada, and Nuñez (2017) focuses on the occurrence, uses, human exposure, metabolism, and toxicology of benzoic acid derivatives, highlighting their controversial effects and potential public health concerns del Olmo, A. D., Calzada, J., & Nuñez, M. (2017). Critical Reviews in Food Science and Nutrition.

Catalysis and Organic Synthesis

The Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives, as discussed by Li, Cai, Ji, Yang, and Li (2016), present a method for the regioselective synthesis of complex organic molecules. This process allows for the efficient and selective modification of benzoic acid derivatives, providing valuable tools for step-economical organic synthesis Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Nature Communications.

Biosynthesis and Metabolic Pathways

The study by Hertweck, Jarvis, Xiang, Moore, and Oldham (2001) on the biosynthesis of benzoic acid in plants and bacteria sheds light on the metabolic pathways leading to this simple yet widespread compound. Understanding these pathways is crucial for the production of natural products and the development of synthetic biology approaches Hertweck, C., Jarvis, A. P., Xiang, L., Moore, B. S., & Oldham, N. J. (2001). ChemBioChem.

Liquid Crystal Synthesis

Muhammad, Rauf, Ebihara, and Hameed (2008) describe the synthesis of 4-(4-propoxybenzoyloxy)benzoic acid as an intermediate for the production of side-chain ligands for polymeric liquid crystals. This highlights the role of benzoic acid derivatives in the development of materials with unique optical and electronic properties Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). Acta Crystallographica Section E: Structure Reports Online.

properties

IUPAC Name

4-(4-prop-2-enoyloxybutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-2-13(15)19-10-4-3-9-18-12-7-5-11(6-8-12)14(16)17/h2,5-8H,1,3-4,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWYHNHRVUSVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452706
Record name 4-(4-acryloxybutoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-prop-2-enoyloxybutoxy)benzoic Acid

CAS RN

69260-42-0
Record name 4-(4-acryloxybutoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (1) (282 g; 1.34 mol), freshly distilled acrylic acid (230 ml; 3.35 mol), hydroquinone (1.9 g) and p-toluenesulfonic acid (23.7 g) in 1,1,1-trichloroethane (1.1 l) is refluxed for 10 hours. The reaction mixture is cooled to from 60° to 70° C. and stirred into 2.5 l of petroleum ether, and the precipitate is filtered off, washed with petroleum ether and dried at room temperature under reduced pressure for 24 hours.
Name
Quantity
282 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
2.5 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

276.6 g of 4-chlorobutyl acetate (1.8 mol) were added to a solution of 249 g of ethyl 4-hydroxybenzoate (1.5 mol), 3 g of potassium iodide (0.018 mol) and 248 g of potassium carbonate (1.8 mol) in 2 l of DMF, and the mixture was stirred at 90° C. for 11 hours. The reaction mixture was poured into 5 l of ice-water, and the precipitate was filtered off with suction and washed with 4 l of ice-water. The crude product was dissolved in 3 l of ethanol, potassium hydroxide (400 g) was added, and the mixture was refluxed for 3 hours. The reaction mixture was poured into 6 l of ice-water and acidified using concentrated hydrochloric acid, and the precipitate was filtered off. The precipitate was washed with water until neutral and then dried, giving 282.1 g of 4-(4′-hydroxybutoxy)benzoic acid (yield 89%). b) A solution of 282 g of 4-(4′-hydroxybutoxy)benzoic acid (1.34 mol), 230 ml of freshly distilled acrylic acid (3.35 mol), 0.3 g of 2,6-di-tert-butyl-4-(dimethylaminomethylene)phenol (Ethanox® 703) and 23.7 g of p-toluenesulfonic acid in 1.1 liter of 1,1,1-trichloroethane was refluxed for 10 hours on a water separator. The reaction mixture was cooled to 60° C.-70° C. and stirred into 2.5 l of petroleum ether, and the precipitate was filtered off. After washing with petroleum ether, the precipitate was dried for 24 hours at room temperature under reduced pressure, giving 223.7 g of 4-(4′-acryloxybutoxy)benzoic acid (yield 60%).
Quantity
282 g
Type
reactant
Reaction Step One
Quantity
3.35 mol
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
2,6-di-tert-butyl-4-(dimethylaminomethylene)phenol
Quantity
0.3 g
Type
catalyst
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
2.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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